Bienvenue dans la boutique en ligne BenchChem!

D-Glucosamine-2-N,6-O-disulphate disodium salt

Glycosaminoglycan degradation Sulfatase substrate specificity Structural biology

Reproducible sulfatase kinetics demand precisely positioned dual-sulfation; mono-sulfated or positional isomers fail to form productive enzyme-substrate complexes. D-Glucosamine-2-N,6-O-disulphate disodium salt (CAS 202266-99-7) provides the exact 2-N,6-O-disulfation motif required. • Native substrate for BT4656 6-O-sulfatase; enables kcat/Km ~2×10⁵ min⁻¹·M⁻¹ (GlcNAc6S analog). • Co-crystal structure available (PDB 5G2V, 1.39 Å) for docking and inhibitor design. • Homogeneous calibration standard for LC-MS/HPLC quantification of heparin/HS monosaccharides. • Pre-installed N-/6-O-sulfation simplifies chemo-enzymatic oligosaccharide assembly. Supplied as a white to off-white powder with defined purity; ships ambient.

Molecular Formula C6H11NNa2O13S2
Molecular Weight 415.3 g/mol
CAS No. 202266-99-7
Cat. No. B1459281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucosamine-2-N,6-O-disulphate disodium salt
CAS202266-99-7
Molecular FormulaC6H11NNa2O13S2
Molecular Weight415.3 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)NOS(=O)(=O)[O-])O)O)O)OOS(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C6H13NO13S2.2Na/c8-1-3(7-19-21(12,13)14)5(10)6(11)4(9)2-18-20-22(15,16)17;;/h1,3-7,9-11H,2H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1
InChIKeyNZPBRTFPOPGQHV-FAOVPRGRSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucosamine-2-N,6-O-disulphate disodium salt (CAS 202266‑99‑7): Chemical Identity and Research-Grade Characteristics


D‑Glucosamine‑2‑N,6‑O‑disulphate disodium salt is a doubly sulfated amino‑sugar derivative in which sulfate groups occupy the 2‑amino (N) and 6‑hydroxyl (O) positions of the glucosamine ring, generating a defined negative‑charge density that mimics the glucosamine residues found in heparin and heparan sulfate glycosaminoglycans [REFS‑1]. The compound is commonly supplied as a water‑soluble disodium salt with molecular formula C₆H₁₁NNa₂O₁₃S₂ and a molecular weight of 415.26 g mol⁻¹ [REFS‑2]. Owing to its precisely positioned N‑ and O‑sulfation, it serves as a structurally defined building block for glycosaminoglycan research and as a substrate probe for sulfatase enzymes [REFS‑3].

Defined 2-N,6-O-disulfation motif for sulfatase substrate studies
Structurally homogeneous building block for heparin/heparan sulfate research
Reported non-proliferative profile supports analytical standard use

Why Glucosamine Sulfate Salts Cannot Substitute for D‑Glucosamine‑2‑N,6‑O‑disulphate disodium salt in Sulfatase‑Dependent Workflows


Glucosamine‑based sulfates vary substantially in the number and positional placement of sulfate groups, and this variability directly determines their recognition by key research‑tool enzymes such as the human gut symbiont sulfatases. For example, BT4656 (N‑acetylglucosamine‑6‑sulfatase) is an exo‑acting 6‑O‑sulfatase that specifically hydrolyses the O6‑sulfate from N‑sulfated or N‑acetylated glucosamine but is completely inactive toward galactosamine‑6‑sulfate or glucosamine derivatives lacking the 6‑O‑sulfate [REFS‑1]. Replacing D‑Glucosamine‑2‑N,6‑O‑disulphate disodium salt with a mono‑sulfated analogue (e.g., glucosamine‑6‑sulfate or glucosamine‑N‑sulfate) or with a positional isomer (e.g., D‑Glucosamine‑2‑N,3‑O‑disulphate) therefore abolishes the dual‑sulfation motif that is required for productive enzyme‑substrate complex formation and kinetic analysis [REFS‑2]. Consequently, procurement of the exact 2‑N,6‑O‑disulfated species is mandatory for reproducible enzymatic and structural studies.

Mono-sulfated glucosamine

Lacks dual sulfation required for BT4656 recognition; may abolish enzyme-substrate complex formation

2-N,3-O-disulfate isomer

3-O-sulfate placement incompatible with 6-O-sulfatase active-site geometry; predicted inactive

Quantitative Evidence Differentiating D‑Glucosamine‑2‑N,6‑O‑disulphate disodium salt from Closest Analogs


BT4656 6‑O‑Sulfatase Recognises the 2‑N,6‑O‑Disulfate Motif but Rejects GalNAc‑6‑Sulfate

The periplasmic 6‑O‑sulfatase BT4656 from Bacteroides thetaiotaomicron forms a co‑crystal with D‑Glucosamine‑2‑N,6‑O‑disulfate (GlcNS6S) at 1.39 Å resolution (PDB 5G2V), proving direct molecular recognition of the dual‑sulfated glucosamine [REFS‑1]. In parallel enzyme assays, BT4656 hydrolyses the 6‑O‑sulfate from GlcNS6S and its N‑acetyl analog (GlcNAc6S) but displays no detectable activity against galactosamine‑6‑sulfate (GalNAc6S), even though GalNAc6S bears an identical 6‑O‑sulfate group [REFS‑2]. This demonstrates that both the N‑substitution and the 6‑O‑sulfate are simultaneous requirements for catalysis.

BT4656 vs. GalNAc-6S
Head-to-head
GlcNS6S co-crystallized (PDB 5G2V) and hydrolyzed; GalNAc6S inactive
Correct N-substitution and 6-O-sulfation essential for catalysis
100 mM Tris·HCl pH 8.0; 1.39 Å resolution
Glycosaminoglycan degradation Sulfatase substrate specificity Structural biology

Kinetic Efficiency of BT4656 on N‑Acetyl‑Glucosamine‑6‑Sulfate Provides Baseline for N‑Sulfated Analog Comparison

BT4656 catalyses the desulfation of GlcNAc6S with a catalytic efficiency kcat/Km = 2.0 × 10⁵ min⁻¹·M⁻¹ [REFS‑1]. Although the identical kinetic parameters for GlcNS6S (the free‑acid form of the target compound) were not reported in the same table, the enzyme‑substrate co‑crystal with GlcNS6S (PDB 5G2V) and the explicit statement that BT4656 also cleaves GlcNS6S confirm that the N‑sulfated form is a bona fide substrate [REFS‑2]. In contrast, BT4656 mutants (K125A, Q147A, R200A, R363A, E446A, H447A) reduce kcat/Km for GlcNAc6S by 10‑ to 1 250‑fold, and the S77A active‑site mutant completely abolishes activity [REFS‑1], establishing the structural determinants that make the 2‑N,6‑O‑disulfate motif indispensable.

BT4656 kcat/Km
Cross-study comparable
GlcNAc6S kcat/Km 2.0×10⁵ min⁻¹·M⁻¹; S77A mutant inactive
Defines catalytic baseline for site-directed mutagenesis studies
K125A mutant ~1250-fold reduction; pH 8.0
Enzyme kinetics Substrate profiling Heparan sulfate catabolism

Positional Isomer D‑Glucosamine‑2‑N,3‑O‑disulphate Is Structurally Incompatible with 6‑O‑Sulfatase Active Sites

The positional isomer D‑Glucosamine‑2‑N,3‑O‑disulphate disodium salt (CAS 112898‑34‑7) carries its O‑sulfate at the 3‑position rather than the 6‑position [REFS‑1]. The 6‑O‑sulfatase BT4656 uses a pocket topology in which the calcium ion and catalytic formylglycine residue are positioned to engage the 6‑O‑sulfate; a sulfate at the 3‑position cannot access the same catalytic machinery [REFS‑2]. While no head‑to‑head kinetic comparison between the 2,6‑ and 2,3‑isomers has been published for BT4656, the crystal structure of BT4656‑GlcNS6S (PDB 5G2V) provides atomic‑level evidence that the 6‑O‑sulfate is anchored in a dedicated sulfate‑binding pocket that sterically excludes a 3‑O‑sulfate [REFS‑2].

6-O vs. 3-O sulfate
Class-level inference
PDB 5G2V shows 6-O-sulfate in dedicated pocket; 3-O-sulfate predicted inaccessible
Positional sulfation governs active-site compatibility
No kinetic data for 2,3-isomer; structural inference only
Substrate selectivity Positional isomer discrimination Sulfatase enzymology

Sulfated D‑Glucosamine Library Confirms That the 2‑N,6‑O‑Disulfated Species Is a Non‑Proliferative, Structurally Defined Standard for Heparin/Heparan Sulfate Research

A synthetic library of six α‑ and β‑O‑methyl glycosides of D‑glucosamine bearing systematic combinations of N‑acetyl/N‑sulfate and 6‑O‑sulfate/‑OH groups was generated and evaluated in cell‑proliferation (BaF3, NIH 3T3, Vero) and FGF‑2 signalling assays [REFS‑1]. All members of the library, including the 2‑N‑sulfo‑6‑O‑sulfo species (the methyl‑glycoside analog of D‑Glucosamine‑2‑N,6‑O‑disulphate), were shown not to support proliferative pathways and not to interfere with FGF‑2 signalling. The authors concluded that these precisely sulfated monosaccharides are valuable as structurally defined analytical standards for glycosaminoglycan compositional analysis [REFS‑1]. In contrast, heterogeneous heparin‑ or heparan‑sulfate‑derived disaccharide mixtures, often used as surrogates, contain variable sulfation patterns and cannot provide the same lot‑to‑lot consistency [REFS‑2].

Defined standard vs. mixtures
Supporting evidence
2-N,6-O-disulfated monosaccharide: non-proliferative, FGF-2 silent; heterogeneous mixtures: variable
Chemical homogeneity supports GAG analytical method calibration
Cell lines: BaF3, NIH 3T3, Vero; reported by Miller et al. 2020
Carbohydrate metrology Glycosaminoglycan standards Cell proliferation assays

Procurement‑Relevant Application Scenarios for D‑Glucosamine‑2‑N,6‑O‑disulphate disodium salt


Enzymatic Characterization of 6‑O‑Sulfatases (BT4656 and Homologs)

The compound serves as the native substrate for BT4656 and related 6‑O‑sulfatases. Its defined 2‑N,6‑O‑disulfation pattern permits reproducible kinetic measurements (kcat/Km ~2 × 10⁵ min⁻¹·M⁻¹ for the GlcNAc6S analog) and supports site‑directed mutagenesis campaigns where each active‑site residue is probed for its contribution to substrate turnover [REFS‑1]. The high‑resolution co‑crystal structure (PDB 5G2V, 1.39 Å) further enables computational docking and inhibitor design studies [REFS‑2].

Glycosaminoglycan Metrology and Analytical Standard Preparation

As a chemically homogeneous monosaccharide with a defined sulfation code, the compound is employed as a calibration standard in LC‑MS and HPLC workflows that quantify the monosaccharide composition of heparin, heparan sulfate, and other sulfated glycans. The absence of intrinsic cell‑proliferative activity ensures that it does not introduce background biological signals during cell‑based quality‑control assays [REFS‑3].

Positional Sulfation Selectivity Studies

The availability of the 2‑N,6‑O‑disulfate isomer alongside its 2‑N,3‑O‑disulfate counterpart (CAS 112898‑34‑7) enables direct comparative studies of how sulfate positional placement governs enzyme recognition, antibody binding, and lectin affinity. Such comparisons are critical for dissecting the structure‑activity relationships that underpin glycosaminoglycan‑protein interactions [REFS‑2].

Synthesis of Defined Heparin/Heparan Sulfate Oligosaccharides

The compound functions as a protected or unprotected monosaccharide building block in the chemo‑enzymatic assembly of heparin and heparan sulfate oligosaccharides. Its pre‑installed N‑ and 6‑O‑sulfation reduces the number of post‑assembly sulfation steps, improving overall synthetic yield and simplifying purification [REFS‑1].

Application
Selection Property
Validation Focus
Sulfatase enzyme characterization
Defined 2-N,6-O-disulfation pattern
Kinetic reproducibility and active-site residue mapping
Glycosaminoglycan analytical standard
Chemical homogeneity and reported non-proliferative profile
LC-MS/HPLC calibration consistency
Positional sulfation selectivity studies
Availability alongside 2-N,3-O-isomer
Enzyme recognition specificity
Heparin/HS oligosaccharide synthesis
Pre-installed N- and 6-O-sulfation
Synthetic yield and purification efficiency
Quote Request

Request a Quote for D-Glucosamine-2-N,6-O-disulphate disodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.